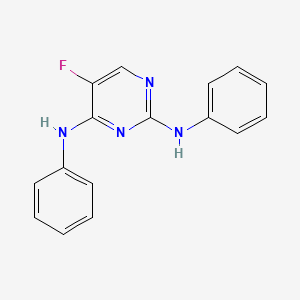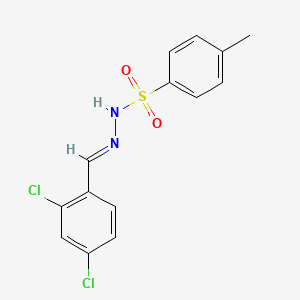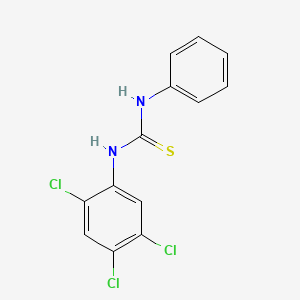![molecular formula C22H23F2N3O B5613635 7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5613635.png)
7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole, also known as F13714, is a potent and selective antagonist of the dopamine D4 receptor. This compound has gained attention in the field of pharmacology due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole acts as an antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is mainly expressed in the prefrontal cortex and limbic system. The dopamine D4 receptor is involved in the regulation of cognitive and emotional processes, and its dysfunction has been implicated in various neurological and psychiatric disorders. This compound binds to the dopamine D4 receptor and blocks its activation by endogenous dopamine, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, this compound has been shown to improve cognitive performance in tasks that require attention and working memory. These effects are thought to be mediated by the blockade of the dopamine D4 receptor, which is involved in the regulation of cognitive and emotional processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole is its high affinity and selectivity for the dopamine D4 receptor, which allows for the specific targeting of this receptor in experiments. However, this compound has a relatively short half-life, which may limit its use in long-term experiments. In addition, the synthesis of this compound is complex and may require specialized equipment and expertise.
Orientations Futures
Future research on 7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole may focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In addition, further studies may explore the biochemical and physiological effects of this compound in different animal models and human subjects. The development of more efficient synthesis methods for this compound may also facilitate its use in future experiments. Finally, the identification of novel compounds that target the dopamine D4 receptor may lead to the development of more potent and selective drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole involves a multistep process that includes the reaction of 7-fluoroindole-2-carboxylic acid with 2-(4-fluorobenzyl)piperazine, followed by the coupling of the resulting intermediate with 2-oxoethyl trifluoroacetate. The final product is obtained after deprotection and purification steps. This synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
7-fluoro-3-{2-[4-(4-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1H-indole has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound has a high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of cognitive and emotional processes. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O/c1-15-19(18-3-2-4-20(24)22(18)25-15)13-21(28)27-11-9-26(10-12-27)14-16-5-7-17(23)8-6-16/h2-8,25H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRLLCDFVMMHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCN(CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613581.png)
![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methyl-N-propylacetamide](/img/structure/B5613585.png)
![N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5613586.png)
![[(2-chlorobenzoyl)amino]methyl 3-nitrobenzoate](/img/structure/B5613593.png)
![4-{(2-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5613599.png)

![3-methyl-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5613617.png)
![2-benzyl-9-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5613618.png)


![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B5613650.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5613657.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5613660.png)
